molecular formula C22H26N2O5 B250859 Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate

Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No.: B250859
M. Wt: 398.5 g/mol
InChI Key: GXPBJJZDGWMELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as EBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. EBA belongs to the class of benzoylphenylureas and has shown promising results in inhibiting the growth of cancer cells and other diseases. In

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the cell cycle. This results in the inhibition of cell division and growth, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer treatment. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This compound has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, further inhibiting cancer growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a potential candidate for cancer treatment with fewer side effects compared to traditional chemotherapy drugs. However, one limitation of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of this compound in treating other diseases such as bacterial and fungal infections. Finally, the development of this compound derivatives with improved efficacy and selectivity towards cancer cells is another potential direction for future research.

Synthesis Methods

The synthesis of Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 5-aminosalicylic acid with ethyl chloroformate to form ethyl 5-amino-2-hydroxybenzoate. The second step involves the reaction of ethyl 5-amino-2-hydroxybenzoate with 3-ethoxybenzoyl chloride to form ethyl 5-[(3-ethoxybenzoyl)amino]-2-hydroxybenzoate. The final step involves the reaction of ethyl 5-[(3-ethoxybenzoyl)amino]-2-hydroxybenzoate with morpholine to form this compound.

Scientific Research Applications

Ethyl 5-[(3-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied in scientific research due to its potential applications in drug discovery. It has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer, prostate cancer, and lung cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have anti-inflammatory properties and has shown potential in treating inflammatory diseases such as arthritis.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26N2O5/c1-3-28-18-7-5-6-16(14-18)21(25)23-17-8-9-20(24-10-12-27-13-11-24)19(15-17)22(26)29-4-2/h5-9,14-15H,3-4,10-13H2,1-2H3,(H,23,25)

InChI Key

GXPBJJZDGWMELV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.